molecular formula C12H11NO3S B13228417 Ethyl 2-(4-oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetate

Ethyl 2-(4-oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetate

Cat. No.: B13228417
M. Wt: 249.29 g/mol
InChI Key: HHQIXQBSVIOOEN-JXMROGBWSA-N
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Description

Ethyl 2-(4-oxo-3,4-dihydro-2H-benzo[e][1,3]thiazin-2-ylidene)acetate is a heterocyclic compound featuring a fused benzo[e][1,3]thiazine core. Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol. The compound is synthesized via multi-step reactions, often involving condensation of thiazine precursors with esters, followed by cyclization and oxidation .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl (2E)-2-(4-oxo-1,3-benzothiazin-2-ylidene)acetate

InChI

InChI=1S/C12H11NO3S/c1-2-16-11(14)7-10-13-12(15)8-5-3-4-6-9(8)17-10/h3-7H,2H2,1H3,(H,13,15)/b10-7+

InChI Key

HHQIXQBSVIOOEN-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\NC(=O)C2=CC=CC=C2S1

Canonical SMILES

CCOC(=O)C=C1NC(=O)C2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-oxo-3,4-dihydro-2H-benzo[e][1,3]thiazin-2-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as column chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Ring-Opening and Functionalization

The thiazinane ring undergoes regioselective ring-opening under acidic or nucleophilic conditions:

  • Acid hydrolysis (HCl/EtOH) cleaves the thiazinane ring to yield 3-substituted-1,3-thiazinane-4-one hydrochlorides .

  • Nucleophilic attack by amines or thiols at the α,β-unsaturated ketone forms open-chain enaminones or thioethers .

A notable example involves the reaction with 3-mercaptopropionic acid, producing 4-oxo-1,3-thiazinan-11-oxoundecyl thiopropanoic acid (26% yield) .

Isomerization and Stereochemical Dynamics

The exocyclic double bond exhibits E/Z isomerism , influenced by catalysts:

  • Rh₂(OAc)₄ favors E-isomers (91% selectivity) .

  • p-TsOH suppresses hydride migration, stabilizing Z-isomers .

This stereochemical control is critical for tuning electronic properties in drug design .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings for biaryl synthesis:

SubstrateConditionsYieldApplication
Thiazinanone boronic acidPd(dppf)Cl₂, K₂CO₃, acetone/toluene50-68%Anticancer agent precursors

Microwave-assisted conditions reduce reaction times from hours to minutes while maintaining yields .

Thionation and Heterocycle Formation

Treatment with Berzelius reagent (P₄S₁₀) converts carbonyl groups to thiocarbonyls, forming thioamide derivatives . Subsequent cyclization with chloroacetamide yields fused thiadiazepines (e.g., (Z)-2-((4-(2,4-dichlorostyryl)-6-oxo-6,7-dihydro-1,3,5-thiadiazepin-2-yl)amino)benzoic acid) .

Biological Activity Correlations

While direct pharmacological data for this compound is limited, structural analogs show:

  • Antimicrobial activity : Linked to the 4-oxothiazinane motif disrupting bacterial cell membranes .

  • Kinase inhibition : Dependent on the biaryl substituents introduced via coupling reactions .

Scientific Research Applications

Ethyl 2-(4-oxo-3,4-dihydro-2H-benzo[e][1,3]thiazin-2-ylidene)acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-oxo-3,4-dihydro-2H-benzo[e][1,3]thiazin-2-ylidene)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, focusing on core heterocycles , substituents , and biological activities .

Structural Analogues with Modified Heterocyclic Cores

Compound Name Core Structure Key Differences Biological/Functional Implications
Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e]oxazine-2-carboxylate Benzo[e]oxazine Replacement of thiazine sulfur with oxygen (oxazine core) Reduced sulfur-mediated interactions (e.g., hydrogen bonding, enzyme inhibition); altered electronic properties may affect drug-receptor binding .
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-3-yl)acetate Benzo[b][1,4]thiazine Different ring fusion (benzo[b] vs. benzo[e]) and substitution pattern Variations in aromatic stacking and steric effects; potential differences in pharmacokinetics .
Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazoline Quinazoline core instead of thiazine; additional thioether and carbamoyl groups Broader kinase inhibition potential due to quinazoline’s affinity for ATP-binding pockets .

Analogues with Varied Substituents

Compound Name Substituent Modifications Key Differences Impact on Properties
(Z)-2-(4-Oxo-3,4-dihydro-2H-benzo[e][1,3]thiazin-2-ylidene)acetonitrile Ethyl ester replaced with acetonitrile group Increased polarity due to nitrile; reduced esterase susceptibility Enhanced solubility in polar solvents; potential for nucleophilic addition reactions .
Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Oxo group replaced with thioxo (C=S) Higher electrophilicity at C3 Improved reactivity in nucleophilic substitutions; potential for metal chelation .
Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate Sulfonyl group at C4 Enhanced steric bulk and electron-withdrawing effects Altered binding to hydrophobic pockets; increased metabolic stability .

Biological Activity

Ethyl 2-(4-oxo-3,4-dihydro-2H-benzo[e][1,3]thiazin-2-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiazine derivatives with ethyl chloroacetate under alkaline conditions. The reaction pathway leads to the formation of the target compound through the generation of an intermediate thiazolidine structure. The final product can be characterized using techniques such as NMR and mass spectrometry to confirm its structural integrity and purity .

Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) indicating potent activity. For instance, derivatives of thiazine compounds have been reported to exhibit broad-spectrum antibacterial effects .

Microbial Strain MIC (µg/mL) Activity Level
Staphylococcus aureus125Moderate
Escherichia coli62.5High
Pseudomonas aeruginosa250Low

Anticonvulsant Activity

This compound has also been evaluated for anticonvulsant activity. In animal models, it has shown promising results in reducing seizure frequency and severity. The mechanism is believed to involve modulation of neurotransmitter systems that are implicated in seizure activity .

Antitumor Activity

Studies have indicated that this compound may exhibit antitumor properties. Research focusing on various cancer cell lines has revealed that it can inhibit cell proliferation and induce apoptosis. Specific pathways affected include those related to cell cycle regulation and apoptosis signaling .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Al-Khuzaie & Al-Majidi (2014) demonstrated that derivatives of thiazine compounds, including this compound, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a standard disk diffusion method to assess efficacy.
  • Anticonvulsant Activity Assessment : El-Azab et al. (2013) investigated the anticonvulsant potential of this compound using the maximal electroshock seizure model in mice. Results indicated a dose-dependent reduction in seizure duration compared to control groups.
  • Antitumor Activity Investigation : A recent study explored the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(4-oxo-3,4-dihydro-2H-benzo[e][1,3]thiazin-2-ylidene)acetate, and how can reaction conditions be optimized?

A common method involves refluxing the thiazinone precursor with ethyl bromoacetate in dry acetone using anhydrous potassium carbonate as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by filtration and solvent evaporation . For structurally similar compounds, alternative protocols use DMSO as a solvent with DABCO as a catalyst, requiring extended reaction times (~48 hours) and column chromatography for purification . Optimization strategies include adjusting solvent polarity, catalyst loading, and temperature to improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm carbonyl (C=O) and thiazine ring vibrations (e.g., 1678–1753 cm⁻¹ for ester C=O) .
  • NMR (¹H/¹³C) for structural elucidation, particularly the Z/E configuration of the exocyclic double bond .
  • Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks). Mean C–C bond lengths of 0.003 Å and R-factors ≤0.049 ensure accuracy .

Q. How can researchers functionalize the ester group of this compound for derivatization studies?

The ethyl ester can be hydrolyzed to the carboxylic acid or converted to hydrazides by reacting with hydrazine hydrate in ethanol. Hydrazide derivatives serve as precursors for Schiff base formation or heterocyclic ring closures, enabling pharmacological screening . For advanced modifications, coupling reactions (e.g., amidation) require protecting group strategies to prevent side reactions at the thiazinone carbonyl .

Q. What biological targets or interactions are associated with benzothiazinone derivatives?

Benzothiazinones exhibit DNA-binding potential via intercalation or groove-binding modes. For example, analogs with keto groups show affinity for human DNA, validated via UV-Vis titration and molecular docking studies . Computational models suggest planar aromatic systems and electron-withdrawing substituents enhance binding efficiency .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) resolve contradictions between experimental and theoretical data?

Discrepancies in bond lengths or electronic properties can arise from solvent effects or crystal packing forces. Hybrid DFT methods (e.g., B3LYP/6-311++G(d,p)) benchmarked against X-ray data provide accurate orbital energy gaps (HOMO-LUMO: 4.5–5.2 eV) and thermodynamic properties (e.g., Gibbs free energy of formation) . For DNA interaction studies, molecular docking (AutoDock Vina) combined with MD simulations reconciles experimental binding constants with predicted ΔG values .

Q. What experimental design challenges arise in synthesizing and purifying this compound?

Key challenges include:

  • Low solubility : Polar aprotic solvents (DMSO, DMF) improve reactivity but complicate purification. Gradient elution (petroleum ether:EtOAc) enhances chromatographic resolution .
  • Tautomerism : The exocyclic double bond may adopt Z/E configurations, requiring low-temperature crystallization to isolate pure enantiomers .
  • Byproduct formation : Excess CS₂ in cyclization reactions generates dithiocarbamate intermediates; stoichiometric control and inert atmospheres minimize side reactions .

Q. How can researchers leverage factorial design to optimize reaction parameters?

A two-factor factorial design can evaluate the impact of solvent polarity and catalyst concentration on yield. For example, varying DABCO (0.1–0.5 equiv) and DMSO/acetone ratios identifies optimal conditions via ANOVA analysis. Response surface methodology (RSM) further refines time-temperature profiles to maximize efficiency .

Q. What strategies validate the mechanism of thiazinone ring formation in synthetic pathways?

Isotopic labeling (e.g., ¹³C at the thiazinone carbonyl) tracks intermediates via LC-MS. Kinetic studies (variable-temperature NMR) reveal rate-determining steps, such as nucleophilic attack by sulfur on α,β-unsaturated esters. Theoretical calculations (NBO analysis) confirm charge distribution during cyclization .

Q. How do structural modifications (e.g., fluorination) affect thermodynamic stability and bioactivity?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases ring strain but enhances metabolic stability. X-ray data show fluorinated analogs adopt distorted boat conformations, reducing ΔHf by 8–12 kJ/mol compared to non-fluorinated derivatives . Bioactivity assays correlate these changes with improved DNA-binding affinity .

Q. What crystallographic challenges occur when analyzing low-quality crystals of this compound?

Poorly diffracting crystals (Rint > 0.1) require high-flux synchrotron radiation or cryocooling (153 K) to enhance data quality. Disorder in the ethyl ester group is resolved using SHELXL restraints (SIMU, DELU) and Hirshfeld surface analysis to model thermal motion .

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